2-Morpholino-6-nitrobenzaldehyde
Description
Positioning of 2-Morpholino-6-nitrobenzaldehyde within the Landscape of Benzaldehyde (B42025) and Nitroaromatic Chemistry
This compound is a substituted aromatic aldehyde. The benzaldehyde portion of the molecule provides a reactive carbonyl group, a cornerstone of numerous organic transformations. The presence of a nitro group (NO₂) at the ortho position significantly influences the electronic properties of the aromatic ring. Nitro groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This electronic effect is a key feature of nitroaromatic chemistry.
The positioning of the morpholine (B109124) and nitro groups at the 2 and 6 positions, respectively, creates a sterically hindered and electronically unique environment around the aldehyde functional group. This specific substitution pattern distinguishes it from simpler, more commonly studied benzaldehyde derivatives.
Elucidation of Morpholine and Nitroaromatic Motifs' Significance in Contemporary Synthetic Design
Both the morpholine and nitroaromatic motifs are considered "privileged structures" in medicinal chemistry and are widely used in the design of new synthetic molecules.
Morpholine Motif: The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. Its incorporation into molecules is often driven by its favorable physicochemical properties. The morpholine moiety can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. nih.govchem-soc.si It is a versatile building block that can be readily introduced into molecules and is found in a wide range of biologically active compounds and approved drugs. nih.govchem-soc.sipsu.edu
Nitroaromatic Motif: Nitroaromatic compounds are crucial intermediates in the synthesis of a vast array of industrially important products, including dyes, polymers, and pharmaceuticals. google.com The nitro group is a versatile functional handle that can be readily transformed into other functional groups, most notably amines, which are precursors to a wide variety of bioactive molecules. wikipedia.org The strong electron-withdrawing nature of the nitro group is also exploited to activate the aromatic ring for nucleophilic substitution reactions and to influence the acidity of adjacent C-H bonds. wikipedia.org
The combination of these two motifs in this compound suggests a molecule designed to leverage the advantageous properties of both, potentially as a building block for novel compounds with specific biological or material properties.
Overview of Key Research Trajectories and Academic Significance for this compound
While specific research focused solely on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the research trajectories of its constituent parts and similarly structured molecules. The primary area of interest for a compound with this structure would likely be in the synthesis of novel heterocyclic compounds and as a scaffold in medicinal chemistry.
The aldehyde group can serve as a key reaction point for the construction of more complex molecules through reactions such as condensations, reductive aminations, and various coupling reactions. The presence of the ortho-nitro group opens up possibilities for intramolecular cyclization reactions following its reduction to an amino group, a common strategy for the synthesis of nitrogen-containing heterocycles. The morpholine unit would be expected to impart favorable solubility and metabolic properties to any resulting larger molecules.
Table 1: General Physicochemical Properties of Related Compounds
| Property | 2-Nitrobenzaldehyde (B1664092) | Morpholine |
| Molecular Formula | C₇H₅NO₃ | C₄H₉NO |
| Molecular Weight | 151.12 g/mol | 87.12 g/mol |
| Appearance | Pale yellow crystalline powder | Colorless liquid |
| Melting Point | 42-44 °C | -5 °C |
| Boiling Point | 153 °C at 23 mmHg | 129 °C |
| Solubility in Water | Insoluble | Miscible |
Table 2: Key Synthetic Reactions of Benzaldehydes and Nitroaromatics
| Reaction Type | Description | Relevance to this compound |
| Nucleophilic Addition to Aldehyde | The aldehyde group can react with various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form new carbon-carbon bonds. | A primary pathway for chain extension and elaboration of the molecule. |
| Reductive Amination | The aldehyde can react with amines in the presence of a reducing agent to form new C-N bonds, leading to substituted amines. | A method to introduce further nitrogen-containing functional groups. |
| Wittig Reaction | Reaction of the aldehyde with a phosphorus ylide to form an alkene. | A standard method for carbon-carbon double bond formation. |
| Reduction of Nitro Group | The nitro group can be reduced to an amino group using various reagents (e.g., H₂/Pd, Sn/HCl, Fe/HCl). | A key step in the synthesis of many nitrogen heterocycles via subsequent cyclization. |
| Nucleophilic Aromatic Substitution | The electron-withdrawing nitro group can activate the aromatic ring for substitution by strong nucleophiles. | Allows for the potential displacement of other substituents on the aromatic ring. |
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-10(12-4-6-17-7-5-12)2-1-3-11(9)13(15)16/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQANXAGUSPWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 2 Morpholino 6 Nitrobenzaldehyde and Its Analogs
Strategies for Regioselective Functionalization of the Benzaldehyde (B42025) Core
Achieving the desired substitution pattern on the benzaldehyde ring is a critical aspect of the synthesis. Regioselective functionalization ensures that the morpholine (B109124) and nitro groups are introduced at the correct positions, which is essential for the compound's ultimate properties and reactivity.
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the morpholine moiety onto the aromatic ring. wikipedia.orglibretexts.org This type of reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. wikipedia.orgdalalinstitute.com The reaction typically involves the displacement of a good leaving group, like a halide, by the nucleophilic morpholine. wikipedia.org
The mechanism of SNAr reactions generally proceeds through an addition-elimination pathway. libretexts.orgyoutube.com The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the presence of electron-withdrawing groups at the ortho and para positions. libretexts.orgdalalinstitute.com The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.
For the synthesis of 2-morpholino-6-nitrobenzaldehyde, a common starting material would be a di-substituted benzaldehyde with a leaving group and a nitro group at the appropriate positions. The presence of the nitro group ortho to the leaving group strongly activates the ring towards nucleophilic attack by morpholine.
Table 1: Factors Influencing Nucleophilic Aromatic Substitution
| Factor | Influence on Reaction |
|---|---|
| Electron-withdrawing groups | Activate the aromatic ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group. wikipedia.orgdalalinstitute.com |
| Leaving group | A good leaving group, such as a halide, is readily displaced by the nucleophile. |
| Nucleophile | Stronger nucleophiles generally lead to faster reaction rates. |
| Solvent | The choice of solvent can influence the reaction rate and solubility of reactants. |
The introduction of the nitro group at a specific position on the benzaldehyde ring requires controlled nitration methods. The nitration of benzaldehyde itself typically yields the meta-isomer as the major product. psu.edu Therefore, direct nitration is not a viable route for obtaining the ortho-nitro substitution pattern required for this compound.
To achieve regioselective ortho-nitration, directing groups are often employed. One strategy involves the use of a removable directing group that guides the nitrating agent to the desired position. For instance, an O-methyl aldoxime can serve as a directing group for palladium-catalyzed ortho-C–H nitration of substituted benzaldoximes. zendy.io Subsequent removal of the directing group provides the 2-nitrobenzaldehyde (B1664092) derivative. zendy.io
Another approach involves modifying the reaction conditions to favor ortho-nitration. The use of specific nitrating agents and solvent systems can influence the regioselectivity of the reaction. nih.govrsc.org For example, nitration of benzaldehyde with acetyl nitrate (B79036) has been reported to increase the proportion of the ortho-isomer. psu.edu
Table 2: Comparison of Nitration Methods for Benzaldehyde
| Nitrating Agent | Key Features | Predominant Isomer(s) |
|---|---|---|
| Mixed Acid (H₂SO₄/HNO₃) | Standard industrial method, highly exothermic and corrosive. researchgate.net | Meta psu.edu |
| Acetyl Nitrate | Can increase the yield of the ortho isomer compared to mixed acid. psu.edu | Ortho, Meta, Para |
| Pd-catalyzed C-H Nitration | Utilizes a removable directing group for high regioselectivity. zendy.io | Ortho zendy.io |
Exploration of Multicomponent Reaction Paradigms
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. acs.orgnih.govfrontiersin.org These reactions involve the combination of three or more starting materials to form a product that incorporates most of the atoms from the reactants. acs.orgfrontiersin.org
Condensation reactions are a cornerstone of organic synthesis. In the context of MCRs, aromatic aldehydes can react with morpholine-containing reagents and other components to build complex molecular scaffolds. For example, the Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) and a primary or secondary amine like morpholine. nih.gov
Another relevant transformation is the aldol (B89426) condensation, where an enolate ion reacts with a carbonyl compound. scribd.com While not a direct route to the title compound, the principles of these reactions are applied in more complex MCRs. For instance, a three-component coupling of aromatic aldehydes, 1-morpholino-2-nitroalkenes, and 3-aminoazoles has been developed, showcasing the versatility of these building blocks in MCRs. researchgate.netacs.org
Nitroalkenes are versatile intermediates in organic synthesis, capable of participating in a variety of transformations to form heterocyclic compounds. rsc.org They can act as Michael acceptors and participate in cycloaddition reactions. rsc.org
In the context of MCRs, 1-morpholino-2-nitroalkenes are valuable reagents. researchgate.netacs.org These compounds can be generated and used in situ or prepared as stable intermediates. They can react with aromatic aldehydes and other nucleophiles in complex reaction cascades to afford highly functionalized products. For example, the reaction of aldehydes with nitroolefins can be catalyzed by morpholine-based organocatalysts. nih.govfrontiersin.org
A notable example is the three-component reaction between aminoazoles, aromatic aldehydes, and 1-morpholino-2-nitroalkenes, which proceeds under Lewis or Brønsted acid catalysis to yield 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines. researchgate.net This highlights the potential of using nitroalkene intermediates derived from morpholine in the construction of complex heterocyclic systems.
Chemical Derivatization and Functional Group Interconversions of this compound
Once synthesized, this compound can be further modified through various chemical reactions to produce a range of derivatives. fiveable.mesolubilityofthings.com These transformations, known as functional group interconversions, are essential for exploring the structure-activity relationships of these compounds. fiveable.mesolubilityofthings.comub.eduvanderbilt.eduimperial.ac.uk
The aldehyde group is a versatile functional handle that can undergo a variety of reactions. wiserpub.com For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine through condensation with primary amines. wiserpub.comprepchem.com The nitro group can also be transformed. A common and important reaction is the reduction of the nitro group to an amine. nih.gov This transformation opens up a wide range of further derivatization possibilities, such as acylation, alkylation, and the formation of heterocyclic rings.
For example, the reduction of a 2-nitrobenzaldehyde derivative can lead to the corresponding 2-aminobenzaldehyde, which is a key precursor for the synthesis of quinolines via the Friedländer annulation. nih.gov This domino reaction involves the reduction of the nitro group followed by a condensation reaction with a compound containing an active methylene (B1212753) group. nih.gov
Table 3: Potential Functional Group Interconversions of this compound
| Functional Group | Transformation | Reagents/Conditions | Product Functional Group |
|---|---|---|---|
| Aldehyde | Oxidation | Mild oxidants (e.g., Ag₂O) fiveable.me | Carboxylic acid |
| Aldehyde | Reduction | Reducing agents (e.g., NaBH₄) solubilityofthings.com | Alcohol |
| Aldehyde | Imine formation | Primary amine wiserpub.com | Imine |
| Nitro | Reduction | Reducing agents (e.g., Fe/HCl, H₂/Pd) nih.gov | Amine |
Transformations of the Aldehyde Moiety (e.g., Oxidation, Reduction)
The aldehyde group in this compound is a key site for synthetic modification, allowing for both oxidation to a carboxylic acid and reduction to an alcohol. These transformations open avenues to a different class of derivatives with altered electronic and steric properties.
Oxidation of the aldehyde to a carboxylic acid, yielding 2-morpholino-6-nitrobenzoic acid, can be achieved using various oxidizing agents. Similarly, the reduction of the aldehyde to the corresponding alcohol, 2-morpholino-6-nitrobenzyl alcohol, can be performed while preserving the nitro group. The selective reduction of an aldehyde in the presence of a nitro group is a well-established transformation in organic synthesis. researchgate.net Reagents like sodium borohydride (B1222165) can be used, often under controlled conditions to avoid reduction of the nitro group. jsynthchem.com
Table 1: Representative Transformations of the Aldehyde Moiety
| Transformation | Product | Reagent Example(s) |
|---|---|---|
| Oxidation | 2-Morpholino-6-nitrobenzoic acid | Potassium permanganate, Chromic acid |
| Reduction | 2-Morpholino-6-nitrobenzyl alcohol | Sodium borohydride |
Reductions of the Nitro Group to Amino Functionalities
The reduction of the nitro group in this compound to an amino group is a critical transformation, yielding 2-amino-6-morpholinobenzaldehyde. This reaction significantly alters the electronic nature of the aromatic ring and provides a new reactive handle for further derivatization. A key challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the aldehyde functionality.
Various methods have been developed for the selective reduction of nitroarenes in the presence of other reducible functional groups like aldehydes. organic-chemistry.org Catalytic hydrogenation is a common approach, utilizing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), often under controlled hydrogen pressure and temperature to maintain the aldehyde group. wikipedia.orgresearchgate.net Metal-based reducing systems, for instance, iron in acetic acid (Fe/AcOH), are also effective for this transformation and are known for their mild and selective nature. nih.gov Other reagent systems like sodium borohydride in the presence of transition metal complexes, or the use of H₂-fine bubbles, have also been reported to achieve high selectivity. jsynthchem.comorganic-chemistry.org The choice of reagent and conditions is crucial to prevent over-reduction or side reactions.
Table 2: Selected Reagents for the Reduction of the Nitro Group
| Reagent/Catalyst System | Key Features |
|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Widely used, requires careful control of conditions. wikipedia.orgresearchgate.net |
| Iron/Acetic Acid (Fe/AcOH) | Mild and selective dissolving metal reduction. nih.gov |
| Sodium Borohydride/Transition Metal Complexes | Enhanced reducing power and selectivity of NaBH₄. jsynthchem.com |
| H₂-Fine Bubbles | Enables autoclave-free gas-liquid-solid multiphase hydrogenation. organic-chemistry.org |
| Fe/CaCl₂ | Efficient for transfer hydrogenation with good functional group tolerance. organic-chemistry.org |
Preparation of Schiff Base and Hydrazone Derivatives from this compound Precursors
The aldehyde functionality of this compound serves as a versatile precursor for the synthesis of Schiff bases and hydrazones through condensation reactions. wiserpub.comontosight.ai These derivatives are of significant interest due to their wide range of applications.
Schiff bases, or imines, are formed by the reaction of this compound with primary amines. mediresonline.orgresearchgate.netdergipark.org.tr This condensation reaction typically occurs under acidic or basic catalysis, or simply by heating the reactants in a suitable solvent like ethanol. mediresonline.orgijmcmed.org The resulting azomethine group (-C=N-) is a key structural feature of these compounds. nih.gov
Hydrazones are synthesized through the condensation of this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, isonicotinic hydrazide). nih.govnih.govdergipark.org.tr Similar to Schiff base formation, this reaction involves the nucleophilic attack of the hydrazine on the aldehyde's carbonyl carbon, followed by dehydration. nih.gov The resulting hydrazone linkage (-C=N-NH-) is characteristic of this class of compounds. dergipark.org.tr
Table 3: Synthesis of Schiff Base and Hydrazone Derivatives
| Derivative Type | Reactant | General Reaction Condition |
|---|---|---|
| Schiff Base | Primary Amine (R-NH₂) | Condensation, often with acid/base catalysis or heat. mediresonline.orgijmcmed.org |
| Hydrazone | Hydrazine or Hydrazine derivative (R-NHNH₂) | Condensation, typically in a solvent like ethanol. nih.govnih.gov |
Methodologies for Stable Isotope-Labeled this compound Derivatives in Mechanistic Studies
Stable isotope labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds. targetmol.commedchemexpress.com Methodologies for introducing stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into the this compound framework are crucial for advanced research. targetmol.comtenovapharma.com
The synthesis of these labeled derivatives often involves starting with isotopically enriched precursors. For instance, ¹³C-labeled 2-nitrobenzaldehyde can be prepared from ¹³C-labeled toluene (B28343) through nitration followed by oxidation of the methyl group. nih.govacs.org This labeled aldehyde can then be reacted with morpholine to produce the desired ¹³C-labeled this compound.
Deuterium labeling can be achieved through various methods, including the use of deuterated reagents or through exchange reactions. For example, specific protons on the morpholine ring or the aromatic ring could potentially be replaced with deuterium. umb.edu These labeled compounds are invaluable in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to follow the course of a reaction or a metabolic pathway. nih.govacs.orgsilantes.com
Table 4: Approaches for Stable Isotope Labeling
| Isotope | Labeling Strategy Example | Application |
|---|---|---|
| Carbon-13 (¹³C) | Synthesis from ¹³C-labeled toluene. nih.govacs.org | Mechanistic studies, metabolic tracing. |
| Deuterium (²H) | Use of deuterated reagents (e.g., LiAlD₄) during synthesis. umb.edu | Kinetic isotope effect studies, NMR and MS analysis. |
Iii. Mechanistic Insights and Kinetic Investigations of 2 Morpholino 6 Nitrobenzaldehyde Transformations
Analysis of Electronic Effects and Their Influence on Molecular Reactivity
The morpholino substituent, an N-cyclic secondary amine, exhibits dual electronic effects. The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, the lone pair of electrons on the nitrogen can be delocalized into the aromatic π-system, resulting in a strong electron-donating mesomeric or resonance effect (+M).
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both a strong inductive (-I) and resonance (-M) effect. libretexts.org This profoundly influences the reactivity of the entire molecule.
Effect on the Aromatic System: The nitro group strongly deactivates the aromatic ring towards electrophilic substitution. Simultaneously, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. In this molecule, it would make the carbon atoms bearing the morpholino group and the aldehyde highly susceptible to nucleophilic attack, should a suitable leaving group be present.
Effect on the Aldehyde Group: The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde group significantly more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). wiserpub.com
A critical factor in ortho-substituted nitrobenzenes is the steric interaction between the nitro group and the adjacent substituent. researchgate.net In 2-nitrobenzaldehyde (B1664092), the nitro group is often twisted out of the plane of the phenyl ring to relieve steric strain. researchgate.net This non-coplanar arrangement reduces the resonance (-M) effect, as π-orbital overlap is diminished, but the strong inductive (-I) effect remains fully operational. This steric hindrance and electronic deactivation likely make further substitution on the ring difficult.
The table below summarizes the electronic influences of the two key substituents.
| Substituent | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Aromatic Ring for Electrophilic Attack |
| Morpholino | Weakly Withdrawing | Strongly Donating (+M) | Activating |
| Nitro | Strongly Withdrawing | Strongly Withdrawing (-M) | Deactivating |
Exploration of Catalytic Pathways and Reaction Intermediates
The unique substitution pattern of 2-Morpholino-6-nitrobenzaldehyde opens avenues for various catalytic transformations, including organocatalytic activation of the aldehyde and metal-catalyzed reactions involving its functional groups or C-H bonds.
The aldehyde functionality is a prime handle for organocatalysis, typically proceeding via enamine or iminium ion intermediates. Morpholine (B109124) itself is a common secondary amine catalyst. Research has shown that while pyrrolidine (B122466) is often a more efficient organocatalyst, morpholine and its derivatives are effective in specific reactions, such as the 1,4-addition of aldehydes to nitroolefins. nih.gov
The catalytic cycle would involve the nucleophilic attack of a catalytic primary or secondary amine on the aldehyde of this compound to form a key intermediate.
Enamine Catalysis: In the presence of a secondary amine catalyst (e.g., another morpholine derivative or pyrrolidine), the aldehyde can be converted into an enamine. However, studies indicate that morpholine-enamines exhibit reduced nucleophilicity and reactivity compared to piperidine (B6355638) or pyrrolidine analogues. nih.govresearchgate.net This is attributed to the electron-withdrawing nature of the oxygen atom in the morpholine ring and a more pronounced pyramidalization at the nitrogen atom, which hinders effective orbital overlap. nih.govresearchgate.net
Iminium Ion Catalysis: Reaction of the aldehyde with a primary amine catalyst would generate a highly electrophilic iminium ion, which could then react with various nucleophiles.
Transition metal catalysis provides powerful tools for molecular synthesis and functionalization. For a molecule like this compound, such reactions could be envisioned for both its synthesis and its subsequent transformations.
A plausible synthetic route to this compound involves the coupling of morpholine with a suitably substituted benzene (B151609) ring, such as 2-chloro-6-nitrobenzaldehyde. This transformation is a classic example of a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Furthermore, the functional groups present offer handles for other metal-catalyzed processes:
Nitro Group Reduction: The nitro group can be selectively reduced to an amino group using a variety of transition metal catalysts, such as palladium, platinum, or nickel, under a hydrogen atmosphere. This would yield 2-amino-6-morpholinobenzaldehyde, a vastly different electronic system.
C-H Functionalization: While the ring is sterically crowded and electronically deactivated, modern transition metal-catalyzed C-H activation/nitration reactions have become powerful tools for synthesizing nitroaromatics with high regioselectivity. nih.gov It is conceivable that the remaining C-H bonds on the ring (at positions 3, 4, and 5) could be targets for directed functionalization, although this would be challenging.
The transformation of this compound, whether through organocatalysis or other means, proceeds through a series of transient species. Identifying these intermediates is key to understanding the reaction mechanism. Computational studies are often employed to disclose the structure and energy of these fleeting species. nih.govresearchgate.net
During organocatalytic cycles involving the aldehyde, the primary intermediates are enamines and iminium ions, as previously discussed. In redox reactions, particularly the reduction of the nitro group, a well-defined sequence of intermediates is formed. The six-electron reduction of a nitro group to an amine proceeds via nitroso and hydroxylamino species. nih.gov
The table below outlines key potential intermediates in various transformations.
| Reaction Type | Potential Intermediate(s) | Description |
| Enamine Catalysis | Enamine | Formed from the aldehyde and a secondary amine catalyst. Its nucleophilicity is crucial for subsequent reaction steps. nih.gov |
| Iminium Catalysis | Iminium Ion | Formed from the aldehyde and a primary amine catalyst. Acts as a potent electrophile. |
| Nitro Group Reduction | Nitroso Derivative (-NO) | The product of a two-electron reduction of the nitro group. nih.gov |
| Nitro Group Reduction | N-Hydroxylamino Derivative (-NHOH) | The product of a four-electron reduction of the nitro group. It is an important intermediate in the formation of DNA adducts for many nitroaromatics. nih.gov |
| Buchwald-Hartwig Amination (Synthesis) | Oxidative Addition Complex | An intermediate where palladium inserts into the aryl-halide bond of a precursor like 2-chloro-6-nitrobenzaldehyde. |
Understanding the stability and reactivity of these intermediates, along with the transition states that connect them, is essential for controlling reaction outcomes and designing more efficient catalytic systems for the transformation of complex molecules like this compound.
Photochemical Reaction Pathways and Dynamics
The photochemistry of nitroaromatic compounds is characterized by complex and remarkably rapid events that occur immediately following the absorption of light. These processes involve transitions between multiple electronic states and significant structural rearrangements, often leading to irreversible chemical change.
The hallmark photochemical reaction of o-nitrobenzaldehyde systems upon UV irradiation is an intramolecular redox rearrangement. This transformation converts the nitro group and the adjacent aldehyde group into a carboxylic acid. Specifically, photoexcitation of o-nitrobenzaldehyde leads to the formation of o-nitrosobenzoic acid. acs.orgarxiv.org This reaction is known to be an irreversible process. nih.gov
The general transformation can be summarized as:
Photoexcitation : The o-nitrobenzaldehyde molecule absorbs a photon, promoting it to an electronically excited state.
Hydrogen Transfer : An intramolecular hydrogen transfer occurs from the aldehyde C-H bond to the nitro group.
Intermediate Formation : A cyclic intermediate rearranges to form a ketene (B1206846) species. arxiv.org
Final Product : The ketene intermediate is subsequently converted to the final product, o-nitrosobenzoic acid. arxiv.org
For this compound, this fundamental pathway is expected to remain operative. The electron-donating nature of the morpholino substituent at the 2-position may influence the electronic properties of the aromatic ring and the excited states, potentially affecting the quantum yield and rate of the transformation, but the core rearrangement to a nitrosobenzoic acid derivative is the anticipated primary photochemical outcome.
The phototransformation of o-nitrobenzaldehyde is governed by a series of events that occur on an ultrafast timescale, typically within femtoseconds (fs) to picoseconds (ps) after light absorption. researchgate.net The study of these dynamics reveals a complex interplay between different electronically excited states and is crucial for understanding the efficiency and mechanism of the photoreaction.
Upon photoexcitation, o-nitrobenzaldehyde is promoted to an initial bright ππ* excited state. nih.gov From here, the molecule undergoes extremely rapid, barrierless decay through a cascade of different electronic states, including nπ* states localized on the nitro and aldehyde groups. nih.gov This initial decay of the ππ* state is exceptionally fast, occurring within 60–80 fs. nih.gov
A critical feature of nitroaromatic compounds is the efficient coupling between singlet and triplet electronic manifolds, leading to rapid intersystem crossing (ISC). ruhr-uni-bochum.de However, in the case of o-nitrobenzaldehyde's phototautomerization, the reaction can proceed through two distinct channels with different timescales:
A predominating fast channel, with a formation time of approximately 0.4 ps (400 fs), is assigned to a reaction occurring from an excited singlet state. arxiv.org
A much slower channel, taking around 220 ps, is thought to involve a triplet state. arxiv.org
Ab initio surface-hopping dynamics simulations confirm that the deactivation from the S₁ (the lowest excited singlet state) is ultrafast, consistent with experimental observations of the ketene intermediate appearing in under 400 fs. youtube.com These simulations show the decay mechanism involves conical intersections—points of degeneracy between electronic states—that facilitate the rapid, non-radiative transition from the excited state, leading to either the formation of a biradical intermediate that precedes the ketene or the regeneration of the ground-state reactant. nih.govyoutube.com This irreversible phototautomerization is a key feature that distinguishes o-nitrobenzaldehyde from other aromatic compounds where similar tautomerization processes are reversible. nih.gov
The following table summarizes the key ultrafast dynamic events and their associated timescales for o-nitrobenzaldehyde, which serves as the model for this compound.
| Photochemical Event | Associated Timescale | Excited State(s) Involved | Reference |
|---|---|---|---|
| Initial Decay of ππ* State | 60 - 80 fs | S₄ (ππ) → S₁, S₂, S₃ (nπ) | nih.gov |
| Fast Ketene Formation Channel | ~400 fs (0.4 ps) | S₁ (Singlet State) | arxiv.orgyoutube.com |
| Slow Ketene Formation Channel | ~220 ps | T₁ (Triplet State) | arxiv.org |
| Intersystem Crossing (S₁ → Triplet Manifold) | ~2.4 ps | S₁ → T (ππ*) | nih.gov |
Quantitative Kinetic Analysis of Reaction Rates
To fully understand the transformation of a compound like this compound, quantitative analysis of the reaction rates is essential. This involves both experimental monitoring of the reaction progress and computational modeling to predict kinetic parameters.
Several spectroscopic techniques are employed to monitor the kinetics of photochemical reactions like the rearrangement of o-nitrobenzaldehyde. These methods allow for real-time tracking of the disappearance of reactants and the appearance of products.
UV-Vis Spectroscopy : This is one of the most common methods for kinetic analysis of this reaction. researchgate.net The conversion of o-nitrobenzaldehyde to o-nitrosobenzoic acid results in a significant change in the UV-Vis absorption spectrum. By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product over time, the reaction rate can be determined. rsc.org This technique is foundational to the use of o-nitrobenzaldehyde as a chemical actinometer, where its well-defined quantum yield (Φ ≈ 0.4–0.5) allows for the calculation of photon flux. acs.orgresearchgate.net The rate of reactant loss is directly proportional to the incident light intensity and the quantum yield. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Real-time photochemical reaction monitoring can be achieved using photo-NMR techniques. arxiv.orgnih.gov By integrating an optical fiber directly into an NMR setup, a sample can be irradiated in situ while ¹H NMR spectra are acquired. arxiv.org This allows for the direct observation of the decrease in the reactant's aldehyde proton signal (around 10.4 ppm for o-nitrobenzaldehyde) and the simultaneous increase in signals corresponding to the product. chemrxiv.org This method provides detailed structural information and can be used to quantify the concentrations of all species in the reaction mixture over time, enabling the determination of reaction kinetics and quantum yields. nih.govnih.gov
Transient Absorption Spectroscopy (TAS) : For probing the ultrafast kinetics of intermediate species, femtosecond transient absorption spectroscopy is the tool of choice. mit.edu In these pump-probe experiments, a first laser pulse (pump) initiates the reaction, and a second, delayed pulse (probe) measures the absorption spectrum of the species present at that moment. By varying the delay time, the formation and decay of short-lived intermediates, such as the ketene in the o-nitrobenzaldehyde reaction, can be tracked in real time, providing kinetic data on the picosecond and femtosecond scales. ruhr-uni-bochum.de
The following table outlines the applicability of these techniques for kinetic analysis.
| Technique | Timescale | Information Obtained | Typical Application |
|---|---|---|---|
| UV-Vis Spectroscopy | Seconds to Hours | Overall reaction rate, Quantum yield | Actinometry, Bulk reaction kinetics |
| Photo-NMR Spectroscopy | Seconds to Hours | Concentration of reactants/products, Structural confirmation | Mechanistic studies, In-situ reaction monitoring |
| Transient Absorption Spectroscopy (TAS/FSRS) | Femtoseconds to Nanoseconds | Kinetics of excited states and transient intermediates | Probing ultrafast reaction dynamics |
Computational chemistry provides powerful tools for predicting reaction pathways and estimating kinetic parameters, offering insights that can be difficult to obtain experimentally. For photochemical reactions involving multiple electronic states, specialized methods are required.
Potential Energy Surface (PES) Calculations : Methods like Density Functional Theory (DFT), Complete Active Space Self-Consistent Field (CASSCF), and its second-order perturbation theory correction (CASPT2) are used to calculate the energies of the ground and excited states. acs.org By mapping out the PES, key structures such as minima (reactants, products, intermediates) and transition states can be located. The energy difference between a reactant/intermediate and a transition state gives the activation barrier, a critical parameter in determining reaction rates. For photochemical processes, locating conical intersections, which are crucial for non-radiative decay, is a primary goal. acs.orgresearchgate.net
Nonadiabatic Dynamics Simulations : To model the actual time-evolution of a photochemical reaction, nonadiabatic dynamics simulations are employed. Methods like Trajectory Surface Hopping (TSH) simulate the motion of atoms across coupled electronic potential energy surfaces. ruhr-uni-bochum.detum.de In these simulations, a swarm of classical trajectories is propagated, and "hops" between different electronic states are allowed based on quantum probabilities, typically when the system passes near a conical intersection. ruhr-uni-bochum.de These simulations can predict reaction timescales, product branching ratios, and quantum yields, providing a direct comparison with experimental kinetic data. For instance, ab initio surface-hopping calculations for o-nitrobenzaldehyde have successfully reproduced the ultrafast timescale of hydrogen transfer and ketene formation observed in experiments. researchgate.net
Machine Learning (ML) Models : A growing area is the use of ML models, such as graph neural networks, to predict reaction barrier heights without the need for expensive quantum calculations for every new reaction. mit.edumghpcc.org These models are trained on large datasets of pre-calculated reactions and learn to predict activation energies based on the molecular structures of reactants and products. mit.edu While still an emerging field for photochemistry, these approaches hold the promise of dramatically accelerating the screening of new photoactive molecules and the prediction of their kinetic properties. chemrxiv.org
The synergy between these computational approaches allows for the construction of a detailed, time-resolved picture of a chemical reaction, from initial excitation to final product formation, and provides a powerful framework for predicting the kinetic behavior of new compounds like this compound.
Iv. Advanced Spectroscopic and Structural Elucidation of 2 Morpholino 6 Nitrobenzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like 2-Morpholino-6-nitrobenzaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of this compound. The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of the protons and carbons, respectively.
In the ¹H NMR spectrum of a related compound, 3-nitrobenzaldehyde, the aldehyde proton appears significantly downfield at approximately δ 10.14 ppm. oxinst.com The aromatic protons exhibit complex splitting patterns in the aromatic region, typically between δ 7.5 and 8.7 ppm. oxinst.comoxinst.com For this compound, the morpholine (B109124) protons would be expected in the aliphatic region, typically between δ 3.0 and 4.0 ppm.
The ¹³C NMR spectrum provides complementary information. For instance, in 3-nitrobenzaldehyde, the aldehyde carbon resonates around δ 189.9 ppm. oxinst.com The aromatic carbons appear in the range of δ 120-150 ppm, with the carbon attached to the nitro group showing a characteristic chemical shift. oxinst.com In this compound, the carbons of the morpholine ring would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds
| Proton Type | This compound (Predicted) | 3-Nitrobenzaldehyde (Experimental) oxinst.com | Benzaldehyde (B42025) (Experimental) hmdb.ca |
| Aldehyde (-CHO) | ~10.0-10.5 ppm | 10.14 ppm | 9.99 ppm |
| Aromatic (C-H) | ~7.5-8.5 ppm | 7.78 - 8.70 ppm | 7.5 - 7.9 ppm |
| Morpholine (O-CH₂) | ~3.7-3.9 ppm | - | - |
| Morpholine (N-CH₂) | ~3.0-3.3 ppm | - | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Carbon Type | This compound (Predicted) | 3-Nitrobenzaldehyde (Experimental) oxinst.com | Benzaldehyde (Experimental) hmdb.ca |
| Aldehyde (C=O) | ~190 ppm | 189.9 ppm | 192.4 ppm |
| Aromatic (C-NO₂) | ~150 ppm | 148.2 ppm | - |
| Aromatic (C-N) | ~155 ppm | - | - |
| Aromatic (C-H) | ~120-135 ppm | 124.3 - 134.9 ppm | 128.9 - 134.4 ppm |
| Aromatic (C-CHO) | ~135 ppm | 137.6 ppm | 136.4 ppm |
| Morpholine (O-C) | ~67 ppm | - | - |
| Morpholine (N-C) | ~53 ppm | - | - |
Application of Advanced NMR Techniques for Stereochemical and Conformational Studies
While ¹H and ¹³C NMR provide primary structural information, advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming assignments and elucidating the stereochemistry and conformation of this compound.
COSY experiments establish proton-proton coupling networks, confirming the connectivity of protons within the aromatic ring and the morpholine moiety. oxinst.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which are instrumental in connecting the morpholine and nitrobenzaldehyde fragments.
These techniques can also provide insights into the molecule's preferred conformation, particularly the orientation of the morpholine ring relative to the benzene (B151609) ring. The presence of steric hindrance between the morpholino and nitro groups can restrict rotation around the C-N bond, leading to specific conformational isomers that may be observable by NMR.
Utility of ¹⁹F NMR for Fluorinated Analogs
While not directly applicable to this compound itself, the introduction of a fluorine atom into the molecule would enable the use of ¹⁹F NMR spectroscopy. rsc.org This technique is highly sensitive and offers a wide chemical shift range, making it an excellent probe for studying the electronic effects of the morpholino and nitro groups on the aromatic ring. rsc.org
For a hypothetical fluorinated analog, ¹⁹F NMR could provide valuable information on the molecule's interaction with its environment and could be used to monitor changes in conformation or binding to other molecules. nih.govjenabioscience.com The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would further aid in structural confirmation. rsc.org
Vibrational Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characterization of Functional Group Frequencies and Band Assignments
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
The strong carbonyl (C=O) stretching vibration of the aldehyde group is typically observed in the range of 1670-1780 cm⁻¹. pressbooks.pub For aromatic aldehydes like benzaldehyde, this peak appears around 1700 cm⁻¹. docbrown.info The presence of the electron-withdrawing nitro group would likely shift this frequency to a slightly higher wavenumber.
The nitro group (NO₂) itself gives rise to two characteristic stretching vibrations: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. niscpr.res.in
The morpholine ring will exhibit C-H stretching vibrations from its methylene (B1212753) groups, typically in the 2850-3000 cm⁻¹ region. libretexts.org The C-O-C stretching of the ether linkage within the morpholine ring is expected to appear in the 1070-1150 cm⁻¹ range.
Table 3: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
| Aldehyde (C=O) | Stretching | 1680 - 1710 | pressbooks.pubdocbrown.info |
| Aldehyde (C-H) | Stretching | 2720 and 2820 | libretexts.org |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | niscpr.res.in |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | niscpr.res.in |
| Aromatic C-H | Stretching | 3000 - 3100 | libretexts.org |
| Aromatic C=C | Stretching | 1450 - 1600 | docbrown.info |
| Morpholine C-H | Stretching | 2850 - 3000 | libretexts.org |
| Morpholine C-O-C | Stretching | 1070 - 1150 |
Comparative Analysis of Experimental and Theoretically Calculated Vibrational Spectra
To gain a more profound understanding of the vibrational modes, experimental FT-IR spectra can be compared with theoretically calculated spectra. niscpr.res.in Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies and intensities of a molecule. nih.gov
By optimizing the geometry of this compound using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set), the harmonic vibrational frequencies can be calculated. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors, leading to a better agreement with the experimental data. niscpr.res.in
This comparative analysis allows for a more confident assignment of the observed IR bands to specific vibrational modes within the molecule. researchgate.netnih.gov It can also help to identify subtle spectral features that might be overlooked in a purely experimental analysis and can provide insights into the molecule's conformational preferences. niscpr.res.in
High-Resolution Mass Spectrometry (MS)
High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular weight and elemental formula of a compound, as well as for deducing its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like this compound, allowing the intact molecule to be transferred into the gas phase as a protonated species, [M+H]⁺. Subsequent collision-induced dissociation (CID) in the mass spectrometer provides valuable structural information by breaking the molecule into characteristic fragment ions.
While a detailed experimental fragmentation spectrum for this compound is not widely published, the fragmentation pathway can be predicted based on the known fragmentation patterns of related structures such as nitrobenzaldehydes and morpholine-substituted aromatics. The primary fragmentation would likely involve the following pathways:
Loss of the nitro group: Cleavage of the C-N bond resulting in the loss of NO₂ (46 Da).
Loss of the formyl group: Ejection of a CHO radical (29 Da) or carbon monoxide (28 Da) from the parent ion.
Fragmentation of the morpholine ring: The morpholine ring can undergo characteristic ring-opening reactions, followed by the loss of small neutral molecules like C₂H₄O.
Cleavage of the morpholine substituent: The entire morpholine group can be cleaved from the aromatic ring.
The analysis of the resulting fragment ions allows for the unambiguous confirmation of the connectivity of the nitro, aldehyde, and morpholine moieties to the benzene ring.
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₁H₁₂N₂O₄. bldpharm.com HRMS can differentiate this composition from other potential formulas with the same nominal mass.
The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This precise measurement is critical for confirming the identity of the synthesized compound and ensuring its purity.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₄ |
| Theoretical Exact Mass | 236.0797 Da |
| Molar Mass | 236.22 g/mol |
Data is calculated based on the known molecular formula. Experimental values from HRMS analysis would be expected to align closely with the theoretical exact mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions.
The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* electronic transitions within its conjugated system. The chromophore consists of the benzene ring substituted with an electron-donating morpholino group and two electron-withdrawing groups: the nitro group (NO₂) and the formyl group (CHO).
This extended conjugation, involving the lone pairs of the morpholine nitrogen and the π-systems of the benzene ring and the nitro and carbonyl groups, lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org This results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to simpler, unconjugated systems. libretexts.org The spectrum is expected to show strong π → π* transitions, characteristic of the aromatic system, and weaker n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the formyl and nitro groups, and the nitrogen in the morpholine ring. The specific λmax values are influenced by solvent polarity.
UV-Vis spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound. researchgate.net For instance, during its synthesis, the formation of the conjugated product can be tracked by observing the appearance or increase in intensity of its characteristic absorption band. researchgate.net A plot of absorbance at a specific wavelength versus time can provide kinetic information about the reaction. researchgate.net
Furthermore, UV-Vis spectroscopy can be used for a preliminary assessment of purity. nih.gov The presence of impurities with different chromophores can lead to additional peaks or shoulders in the spectrum. By comparing the spectrum of a sample to that of a pure standard, one can qualitatively assess its purity. The molar absorptivity (ε) at a specific wavelength (λmax) can be determined using the Beer-Lambert law and serves as a characteristic constant for the pure compound.
X-ray Crystallography
While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone, reveals key structural features that can be inferred. researchgate.net
A crystallographic study of this compound would be expected to reveal:
Molecular Geometry: The planarity of the benzaldehyde system relative to the substituents. Steric hindrance between the ortho-substituted morpholino and nitro groups could cause them to twist out of the plane of the benzene ring.
Conformation of the Morpholine Ring: The morpholine ring typically adopts a stable chair conformation.
Intermolecular Interactions: The presence of nitro and carbonyl groups would likely lead to intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking, which influence the crystal packing.
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Information |
|---|---|
| Crystal System | To be determined by experiment |
| Space Group | To be determined by experiment |
| Key Bond Lengths (Å) | C-N (nitro), C-N (morpholine), C=O, N-O |
| Key Bond Angles (°) | C-C-C (ring), O-N-O (nitro), C-N-C (morpholine) |
This table represents the type of data that would be obtained from an X-ray crystallography experiment. The actual values are pending experimental determination.
Single Crystal X-ray Diffraction for Absolute Molecular Geometry and Crystal Packing
In a study of the closely related isomer, 2-morpholino-5-nitrobenzaldehyde (B1273712), single-crystal X-ray diffraction analysis successfully elucidated its structure. iucr2017.org The key geometric parameters obtained for this isomer offer a reliable approximation for this compound.
The analysis of 2-morpholino-5-nitrobenzaldehyde revealed standard bond lengths and angles for the morpholine and benzaldehyde moieties. For instance, the C-O bonds within the morpholine ring are characteristic of single bonds between sp³-hybridized carbon and sp²-hybridized oxygen. iucr2017.org The carbon-oxygen double bond of the aldehyde group exhibits a length consistent with a C(sp²)=O(sp¹) double bond. iucr2017.org The nitrogen-oxygen bond distances of the nitro group are also characteristic for a -NO₂ substituent on an aromatic ring. iucr2017.org
The benzene ring itself is expected to be largely planar, with the substituents (morpholino, nitro, and aldehyde groups) causing minor deviations from ideal planarity. The relative orientation of these groups is a critical aspect of the molecular geometry. In the solid state, the molecule will adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions.
Table 1: Selected Crystallographic and Bond Parameter Data for the Isomer 2-Morpholino-5-nitrobenzaldehyde
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic iucr2017.org |
| Space Group | P2₁/n iucr2017.org |
| C(aldehyde)-O(aldehyde) Bond Length | ~1.194 Å iucr2017.org |
| C(aromatic)-N(nitro) Bond Length | ~1.457 Å iucr2017.org |
| N(nitro)-O(nitro) Bond Lengths | ~1.207 Å and ~1.214 Å iucr2017.org |
| C(morpholine)-O(morpholine) Bond Lengths | ~1.420 Å and ~1.422 Å iucr2017.org |
| Agreement Factor (R) | 4.50% iucr2017.org |
Data is for the positional isomer 2-morpholino-5-nitrobenzaldehyde and serves as a predictive model.
The crystal packing of 2-morpholino-5-nitrobenzaldehyde is governed by a combination of van der Waals forces and weaker hydrogen bonds, leading to a stable three-dimensional lattice. iucr2017.org It is highly probable that this compound would crystallize in a similar manner, likely in a centrosymmetric space group, with molecules arranged to optimize packing efficiency.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State
The solid-state architecture of organic molecules is dictated by a complex interplay of intermolecular interactions. In the case of this compound, the key functional groups—the morpholine ring, the nitro group, and the aldehyde—are all capable of participating in hydrogen bonding and other non-covalent interactions.
The nitro group is a well-known, albeit weak, hydrogen bond acceptor. nih.gov The oxygen atoms of the nitro group can interact with hydrogen atoms from adjacent molecules, particularly the C-H bonds of the aromatic ring and the morpholine moiety. Studies on related nitro-substituted aromatic compounds, such as 2-hydroxy-5-nitrobenzaldehyde, show the formation of C-H···O interactions that link molecules into larger networks. researchgate.net In one such structure, these interactions result in the formation of chains and rings, creating a planar network. researchgate.net
The morpholine ring also presents potential interaction sites. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the C-H bonds of the ring can act as weak hydrogen bond donors. Furthermore, the nitrogen atom, although sterically hindered, could potentially participate in weak interactions.
For this compound, it is anticipated that a network of weak C-H···O hydrogen bonds involving the nitro and aldehyde oxygen atoms as acceptors would be a dominant feature of the crystal packing, similar to what is observed in its 5-nitro isomer and other related nitroaromatics. These interactions, along with π-π stacking interactions between the aromatic rings of adjacent molecules, would stabilize the crystal lattice.
Table 2: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bond | C-H (Aromatic, Morpholine) | O (Nitro, Aldehyde, Morpholine) |
| π-π Stacking | Benzene Ring | Benzene Ring |
| van der Waals Forces | All atoms | All atoms |
Studies on Polymorphism and Solid-State Structural Variations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.
As of the current literature survey, there are no specific studies on the polymorphism of this compound. The existence of polymorphism is often discovered through systematic crystallization studies under a variety of conditions (e.g., different solvents, temperatures, and pressures).
However, the potential for polymorphism in this compound is significant. The molecule possesses conformational flexibility, particularly regarding the orientation of the morpholino and nitro groups relative to the benzaldehyde moiety. Different conformers could potentially pack in different ways, leading to distinct crystal structures. The presence of multiple hydrogen bond acceptors (the three oxygen atoms and one nitrogen atom) and numerous weak C-H donors increases the likelihood of forming different stable hydrogen-bonding networks, which is a common source of polymorphism.
For example, studies on other nitro-substituted compounds have revealed the existence of different polymorphic forms. The specific arrangement of molecules and the nature of the intermolecular interactions can vary between these forms, leading to different crystal symmetries and packing efficiencies. Without experimental screening, the existence and nature of any potential polymorphs of this compound remain speculative.
V. Computational Chemistry and Theoretical Investigations of 2 Morpholino 6 Nitrobenzaldehyde Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is predicated on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations would be instrumental in elucidating the fundamental properties of 2-Morpholino-6-nitrobenzaldehyde.
Calculation of Electronic Structure Parameters (e.g., Frontier Molecular Orbitals - HOMO-LUMO Energy Gaps)
The electronic structure of a molecule governs its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution and energies of these orbitals would highlight the regions most susceptible to electrophilic and nucleophilic attack.
Determination of Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity)
Based on the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a more nuanced understanding of its stability and reactivity.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease with which a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.
These parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.
Interactive Data Table: Illustrative Global Reactivity Descriptors
Since specific data for this compound is unavailable, the following table illustrates how such data would typically be presented. The values are hypothetical.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -2.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 |
| Chemical Softness | S | 1 / η | 0.44 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.25 |
| Electrophilicity Index | ω | χ2 / (2η) | 4.01 |
Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the morpholine (B109124) ring, with positive potential near the hydrogen atoms.
Quantum Chemical Studies of Reaction Mechanisms and Kinetics
Beyond static molecular properties, quantum chemical methods are employed to study the dynamics of chemical reactions. For this compound, this could involve investigating the mechanisms of its synthesis or its reactions with other molecules. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine reaction rate constants. Such studies provide a fundamental understanding of how reactions proceed and can aid in the optimization of reaction conditions. However, no such mechanistic or kinetic studies for reactions involving this compound have been reported in the searched literature.
Computational Mapping of Potential Energy Surfaces for Reaction Pathways
The exploration of chemical reactions involving this compound at a molecular level is facilitated by the computational mapping of potential energy surfaces (PES). The PES is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most likely pathways for a reaction to occur.
Characterization of Transition States and Determination of Activation Barriers
A critical aspect of understanding reaction kinetics is the characterization of transition states and the determination of activation barriers. Transition states represent the highest energy point along the minimum energy path between reactants and products. smu.edu The energy difference between the reactants and the transition state is the activation barrier, which dictates the rate of the reaction.
Computational methods, such as DFT, are employed to calculate activation barriers for various reactions. researchgate.net For instance, in Diels-Alder reactions involving substituted butadienes and ethenes, DFT calculations at the M06-2X level with a TZ2P quality basis set have been used to determine these barriers. researchgate.net The activation barriers can be correlated with factors like the type of substituent present on the reacting molecules. researchgate.net
Non-Adiabatic Quantum-Classical Dynamics Simulations for Photochemical Processes
Photochemical processes, which are initiated by the absorption of light, often involve non-adiabatic transitions between different electronic states. Non-adiabatic mixed quantum-classical (NA-MQC) dynamics is a powerful computational tool for simulating these complex phenomena. nih.govbarbatti.org This approach treats the quantum mechanical behavior of electrons and the classical motion of nuclei, allowing for the investigation of the time evolution of molecules in excited states. nih.govbarbatti.org
NA-MQC simulations have been instrumental in understanding the ultrafast excited-state dynamics of related compounds like ortho-nitrobenzaldehyde (o-NBA). rsc.org Upon UV excitation, o-NBA undergoes an intramolecular hydrogen transfer, and semiclassical propagations show that the deactivation from the first excited state (S₁) is extremely rapid, consistent with experimental observations. rsc.org These simulations reveal that the deactivation mechanism can involve multiple conical intersections, which are points where different potential energy surfaces cross, facilitating the transition between electronic states. rsc.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, change conformation, and interact with their environment.
Investigation of Conformational Ensembles and Dynamic Behavior in Solution
In solution, molecules like this compound are not static but exist as an ensemble of different conformations. MD simulations are used to explore these conformational ensembles and understand the dynamic behavior of the molecule in a solvent. nih.gov These simulations can reveal how the molecule interacts with solvent molecules and how its structure fluctuates over time. nih.gov Techniques like metadynamics can be employed to enhance sampling and explore the full range of conformational space available to the molecule. nih.gov
Elucidation of Solvent Effects on Molecular Properties and Reactivity
The solvent can have a profound impact on the properties and reactivity of a molecule. MD simulations are crucial for elucidating these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences, electronic properties, and reaction pathways of the solute.
For reactions like the Henry reaction, a carbon-carbon bond-forming reaction, computational studies have been used to investigate the effect of the solvent on the transition structures and reaction rates. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations, which combine the accuracy of quantum mechanics for the reacting species with the efficiency of molecular mechanics for the solvent, are particularly useful for this purpose. nih.gov These studies have shown that the solvent can significantly alter the energetics of the reaction by, for example, forming hydrogen bonds with the transition state. nih.gov
Theoretical Prediction of Structure-Reactivity Relationships
A major goal of computational chemistry is to develop theoretical models that can predict the relationship between a molecule's structure and its reactivity. These quantitative structure-activity relationship (QSAR) models are valuable tools in areas like drug design and materials science. researchgate.net
For a molecule like this compound, its reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating morpholino group. The nitro group, in particular, makes the benzaldehyde (B42025) ring more electrophilic and thus more susceptible to nucleophilic attack. wiserpub.com Theoretical models can quantify these electronic effects and correlate them with observed reaction rates and selectivities.
Prediction of Tautomeric Equilibria in Solution
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical aspect of the chemical behavior of many organic compounds. For aldehydes with adjacent acidic protons, keto-enol tautomerism is a possibility. In the case of this compound, while classical keto-enol tautomerism of the aldehyde group is not expected, other forms of tautomerism, such as those involving the nitro group (aci-nitro tautomerism), could be computationally investigated.
Theoretical studies on related nitroaromatic compounds, such as o-nitrobenzaldehyde, have explored photochemically induced tautomerization. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the thermodynamic stabilities of different tautomers in both the gas phase and in various solvents. orientjchem.orgnih.gov The effect of the solvent is often modeled using continuum solvation models, which simulate the bulk electrostatic effects of the solvent environment on the solute molecule.
The prediction of tautomeric equilibria in solution for a molecule like this compound would involve the following computational steps:
Geometry Optimization: The molecular structures of all possible and chemically reasonable tautomers are optimized to find their lowest energy conformations.
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
Solvation Energy Calculations: The energies of the optimized tautomers are calculated in the presence of a solvent using a continuum solvation model. This accounts for the stabilization or destabilization of each tautomer by the solvent.
Equilibrium Constant Calculation: The relative free energies of the tautomers in solution are used to calculate the equilibrium constant (KT) for the tautomeric equilibrium.
Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study on the potential aci-nitro tautomer of this compound.
| Tautomer | Solvent | Calculated Relative Free Energy (kcal/mol) | Predicted Equilibrium Population (%) |
| Nitro form | Gas Phase | 0.00 | >99.9 |
| Aci-nitro form | Gas Phase | +15.2 | <0.1 |
| Nitro form | Water | 0.00 | >99.9 |
| Aci-nitro form | Water | +12.5 | <0.1 |
| Nitro form | Cyclohexane | 0.00 | >99.9 |
| Aci-nitro form | Cyclohexane | +16.0 | <0.1 |
Note: The data in this table is illustrative and based on typical computational results for nitroaromatic compounds, not on experimentally or computationally verified data for this compound.
Quantitative Prediction of Substituent Electronic Effects on Reaction Rates
The rates of chemical reactions involving aromatic compounds are highly sensitive to the electronic effects of substituents on the aromatic ring. The morpholino and nitro groups in this compound exert significant, and opposing, electronic influences. The nitro group is a strong electron-withdrawing group, while the morpholino group is an electron-donating group. scielo.br Computational chemistry offers a quantitative framework for understanding and predicting these effects through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.govmdpi.comnih.gov
For a given reaction, the effect of different substituents on the reaction rate can be correlated with various calculated electronic descriptors. These descriptors, derived from quantum chemical calculations, provide a numerical representation of the electronic properties of the molecule. Common descriptors include:
Hammett constants (σ): While originally determined empirically, these can be calculated computationally and describe the electron-donating or -withdrawing ability of a substituent. The nitro group has a large positive Hammett constant, indicating its strong electron-withdrawing nature. scielo.br
Atomic charges: The distribution of electron density in the molecule can be quantified by calculating the partial atomic charges on each atom.
Frontier Molecular Orbital energies (EHOMO and ELUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. nih.gov
A computational study to predict substituent effects on the reaction rates of a series of derivatives of this compound would involve:
Building a Molecular Dataset: A series of molecules with different substituents at various positions on the benzaldehyde ring would be created.
Calculating Electronic Descriptors: Quantum chemical calculations would be performed for each molecule in the dataset to determine the values of relevant electronic descriptors.
Developing a QSAR Model: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the calculated descriptors with experimentally determined (or computationally predicted) reaction rates.
The resulting QSAR equation would take a general form like:
log(k) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
where 'k' is the reaction rate constant, and cn are coefficients determined from the regression analysis.
Below is a hypothetical data table showing the kind of data that would be used to build such a QSAR model for a hypothetical nucleophilic aromatic substitution reaction on a series of substituted nitrobenzaldehydes.
| Substituent (X) at C4 | ELUMO (eV) | Net Atomic Charge at C1 | log(krel) |
| -H | -2.58 | +0.35 | 0.00 |
| -Cl | -2.75 | +0.36 | +0.55 |
| -CN | -3.10 | +0.38 | +1.20 |
| -OCH3 | -2.45 | +0.33 | -0.60 |
| -NO2 | -3.45 | +0.40 | +2.10 |
Note: The data in this table is for illustrative purposes to demonstrate the principles of a QSAR study and is not based on experimentally or computationally verified data for derivatives of this compound.
Such computational models are invaluable for predicting the reactivity of new, unsynthesized compounds and for gaining a deeper understanding of the electronic factors that govern chemical reactions. nih.gov
Vi. Advanced Applications and Derivatization Strategies for 2 Morpholino 6 Nitrobenzaldehyde Scaffolds
Rational Design and Synthesis of Functionalized Derivatives
The rational design of derivatives based on the 2-morpholino-6-nitrobenzaldehyde core enables the fine-tuning of its chemical and physical properties for specific applications.
Modifications to the this compound scaffold are strategically employed to alter its reactivity, solubility, and spectroscopic properties. The inherent reactivity of the ortho-nitrobenzyl moiety is the foundation of its use as a photoremovable protecting group (PPG). nih.govwikipedia.org The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct. wikipedia.org
The introduction of the morpholine (B109124) group at the 2-position significantly influences the electronic properties of the aromatic ring. This substitution can affect the efficiency and wavelength of photocleavage. Further modifications, such as the addition of other substituents on the aromatic ring, can be used to shift the absorption maximum to longer, less damaging wavelengths of light, a crucial aspect for biological applications. nih.gov For instance, adding electron-donating groups can red-shift the absorption spectrum, allowing for activation with visible light and enhancing tissue penetration for in vivo studies. nih.gov
The this compound scaffold is a valuable building block for constructing larger, more complex molecules, particularly macrocycles. Macrocyclic compounds are of significant interest in drug discovery for their ability to tackle challenging biological targets like protein-protein interactions. nih.govnih.gov
One notable application involves its use as an auxiliary group in the macrocyclization of difficult peptide sequences. A closely related analogue, 2-hydroxy-6-nitrobenzaldehyde, demonstrates a strategy where it reacts with the N-terminus of a linear peptide. nih.gov The phenolic hydroxyl group can then form an ester with the C-terminus, creating a temporary cyclic intermediate. This pre-organization facilitates the final head-to-tail amide bond formation, after which the auxiliary group can be removed. This approach highlights how the benzaldehyde (B42025) moiety can be leveraged for complex synthetic transformations. The principles of such reactions are applicable to the this compound scaffold, where the aldehyde group provides a key handle for initial tethering to a linear precursor. The synthesis of diverse macrocycle libraries often relies on robust and versatile reactions where functionalized building blocks are essential. core.ac.ukcam.ac.uk
Development of Photoresponsive Molecular Systems
The defining feature of the 2-nitrobenzyl core is its photoresponsive nature, making it a cornerstone in the development of molecules that can be controlled by light. mdpi.com
"Caged compounds" are biologically active molecules that have been rendered temporarily inert by covalent attachment of a photoremovable protecting group (PPG). nih.govnih.gov The this compound scaffold is an archetypal structure for creating such PPGs. The aldehyde group can be converted into a functional group suitable for linking to a molecule of interest (e.g., a neurotransmitter, a drug, or a signaling molecule). Upon irradiation with light of a specific wavelength, the nitrobenzyl cage is cleaved, releasing the active molecule with high spatial and temporal precision. nih.govnih.gov
The design of these caged compounds involves identifying a critical functional group on the target molecule that is essential for its activity and modifying it with the photocleavable moiety. nih.gov The generality of the ortho-nitrobenzyl group is a significant advantage, as it can be used to cage a wide variety of functional groups, including carboxylates, phosphates, amines, and alcohols. wikipedia.org The synthesis is typically straightforward, involving the reaction of a derivatized 2-morpholino-6-nitrobenzyl halide or alcohol with the target molecule.
Table 1: Functional Groups Protected by Nitrobenzyl-Based Cages
| Protected Functional Group | Resulting Linkage | Typical Target Molecules |
| Carboxylic Acid | Ester | Amino Acids, Drugs |
| Phosphate | Phosphate Ester | ATP, cAMP, Nucleotides |
| Amine | Carbamate | Neurotransmitters, Peptides |
| Alcohol/Phenol | Ether | Signaling Molecules, Steroids |
| Thiol | Thioether | Cysteine-containing peptides |
Self-immolative linkers are molecular systems designed to fragment and release a payload following an initial triggering event. In the context of photoresponsive systems, the cleavage of the 2-nitrobenzyl group can initiate a cascade of reactions. The photolysis of the ortho-nitrobenzyl group is the primary trigger. researchgate.net Following excitation by a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate is unstable and rearranges, cleaving the bond to the protected molecule and generating a highly reactive ortho-nitrosobenzaldehyde derivative. nih.govacs.org
This process is typically a rapid, intramolecular reaction. The rate of release of the active compound, however, can be influenced by the decay of subsequent intermediates. nih.gov The efficiency of this cleavage is described by the quantum yield, which is the fraction of absorbed photons that result in a photoreaction. For nitrobenzyl-based PPGs, these yields can be influenced by substitution on the aromatic ring and the nature of the leaving group. wikipedia.org The self-immolative nature ensures that the entire linker assembly disassembles after the initial photocleavage, preventing the linker from remaining attached to the target and potentially causing steric hindrance or other unwanted interactions. unirioja.es
Applications in Organocatalysis and Metal-Catalyzed Systems
The morpholine component of this compound introduces the potential for applications in catalysis. Morpholine and its derivatives are well-established organocatalysts, particularly in enamine catalysis for reactions such as Michael additions. nih.govfrontiersin.org
While the pyrrolidine (B122466) nucleus is often more efficient, morpholine-based catalysts have been successfully employed. nih.govfrontiersin.org The nitrogen atom of the morpholine ring can react with an aldehyde or ketone to form a nucleophilic enamine intermediate, which can then participate in various asymmetric transformations. mdpi.com The presence of the oxygen atom in the morpholine ring can decrease the nucleophilicity of the resulting enamine compared to piperidine (B6355638) or pyrrolidine analogues, which can be a limitation. nih.govfrontiersin.org However, the specific stereoelectronic environment of a catalyst derived from this compound could offer unique reactivity or selectivity in certain reactions.
Furthermore, the scaffold could potentially be elaborated into ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms of the morpholine ring, along with other functional groups that could be introduced onto the scaffold, could serve as coordination sites for metal ions. This could enable its use in various transition-metal-catalyzed processes, such as cross-coupling or C-H activation reactions, where ligand design is crucial for controlling reactivity and selectivity. nih.govnih.gov
Table 2: Potential Catalytic Roles of the this compound Scaffold
| Catalysis Type | Potential Role | Key Structural Feature | Relevant Reaction Types |
| Organocatalysis | Enamine catalyst precursor | Morpholine nitrogen | Michael addition, Aldol (B89426) reaction |
| Metal Catalysis | Ligand scaffold | Morpholine N and O atoms | Cross-coupling, C-H functionalization |
Utilization of Chiral Morpholine Derivatives in Asymmetric Synthesis
The chiral morpholine motif is a prominent structural feature in numerous bioactive compounds and is a valuable building block in synthetic organic chemistry. nih.govsemanticscholar.org The development of catalytic asymmetric methods to produce chiral morpholines, particularly those substituted at the 2-position, is an area of significant research interest. nih.gov Transition-metal-catalyzed asymmetric hydrogenation is a powerful technique for creating chiral molecules with high efficiency and atom economy. semanticscholar.org
One of the key strategies involves the asymmetric hydrogenation of unsaturated morpholines using chiral catalysts. rsc.org For instance, the use of a bisphosphine-rhodium catalyst has proven effective in the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. nih.govsemanticscholar.orgrsc.org The resulting chiral morpholine products can serve as crucial intermediates for the synthesis of valuable drug candidates. nih.govsemanticscholar.org
While direct derivatization of the this compound scaffold into a chiral ligand was not extensively detailed in the searched literature, the principles of asymmetric synthesis using chiral morpholines are well-established. rsc.orgresearchgate.net The aldehyde functional group in the scaffold provides a convenient handle for introducing chirality or for attaching the molecule to a chiral auxiliary, which can then direct stereoselective transformations.
| Substrate | Catalyst | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|
| 2-Substituted Dehydromorpholine | Bisphosphine-Rhodium Complex | Up to 99% | Quantitative | nih.govsemanticscholar.orgrsc.org |
Ligand Design Based on the Morpholino-Benzaldehyde Scaffold for Transition Metal Catalysis
The design of novel ligand scaffolds is crucial for advancing transition metal catalysis. umn.edu Ligands play a key role in stabilizing and activating the metal center, thereby influencing the efficiency and selectivity of the catalytic reaction. The morpholino-benzaldehyde scaffold possesses both a nitrogen atom (from the morpholine) and an oxygen atom (from the aldehyde), which can act as a bidentate ligand, coordinating to a transition metal center.
The electronic properties of the benzaldehyde ring, modulated by the morpholino and nitro substituents, can impact the ligand's coordination ability and the resulting catalyst's reactivity. The design of such ligands is a key aspect of developing new catalytic systems for small molecule activation and other transformations. umn.edu Chiral diphosphine ligands based on various scaffolds have demonstrated superior performance in a range of reactions, including asymmetric hydrogenations and cycloisomerization reactions. nih.gov While specific examples detailing the this compound scaffold as a ligand for transition metal catalysis are not prevalent, the foundational principles of ligand design suggest its potential. umn.edunih.gov The synthesis of new ligand scaffolds is an active area of research, with a focus on creating sterically and electronically tunable systems to support reactive metal centers. umn.edu
Integration into Polymer Chemistry and Advanced Materials Science
The unique properties of the this compound scaffold also lend themselves to applications in polymer chemistry and materials science, particularly in the development of functional polymers with tailored characteristics.
Incorporation into Heterocyclic Polymers with Tunable Properties
Heterocyclic polymers are a class of materials that often exhibit excellent thermal stability and unique electronic properties. oaepublish.com The inclusion of heteroatoms, such as the nitrogen and oxygen in the morpholine ring, can create polymers with specific functionalities. oaepublish.com These heteroatoms can act as chelating sites for metal ions, making them useful for applications like heavy metal removal from wastewater. oaepublish.com
The this compound monomer could be incorporated into polymer backbones through various polymerization techniques. The presence of the morpholine and nitro groups would be expected to influence the polymer's solubility, processability, and adsorption capabilities. oaepublish.com For example, the nitrogen atoms within the polymer structure can serve as effective binding sites for metal complexes. oaepublish.com
Development of Photolabile Polymer Backbones for Controlled Degradation
The 2-nitrobenzyl group is a well-known photolabile protecting group (PPG), which can be cleaved upon exposure to light. wikipedia.org This property is highly valuable in creating photoresponsive materials. The this compound scaffold contains this key 2-nitrobenzyl motif.
Incorporating this scaffold into a polymer backbone can lead to photodegradable polymers. wikipedia.org Upon irradiation with UV light, the 2-nitrobenzyl unit undergoes a photochemical reaction, leading to the cleavage of the polymer chain. researchgate.net This allows for precise spatial and temporal control over the degradation of the material. This strategy has been employed to create a variety of photoresponsive materials, including hydrogels and cross-linked polymer networks, for applications in drug delivery and tissue engineering. wikipedia.orgresearchgate.net The efficiency of this photolytic cleavage can be enhanced by the presence of a second nitro group, as seen in 2,6-dinitrobenzyl systems. wikipedia.org
| Functional Group | Property | Application Area | Reference |
|---|---|---|---|
| Chiral Morpholine | Stereochemical Control | Asymmetric Synthesis | nih.govrsc.org |
| Morpholino-Benzaldehyde | Metal Coordination | Transition Metal Catalysis | umn.edu |
| Heterocyclic Moiety | Chelation, Tunable Properties | Functional Polymers | oaepublish.com |
| 2-Nitrobenzyl Group | Photolability | Photodegradable Polymers | wikipedia.orgresearchgate.net |
Vii. Future Directions and Emerging Research Avenues for 2 Morpholino 6 Nitrobenzaldehyde Research
Innovations in Green Synthetic Methodologies and Sustainable Production Routes
The future synthesis of 2-Morpholino-6-nitrobenzaldehyde will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of its production. youtube.com Traditional methods for synthesizing nitroaromatic compounds often involve harsh conditions and the use of hazardous reagents. nih.govnih.gov Similarly, the synthesis of morpholine (B109124) derivatives can be resource-intensive. chemrxiv.org
Emerging research is expected to focus on developing more sustainable routes. This includes the exploration of catalyst-free and solvent-free reactions, such as the Michael addition of amines to nitroolefins, which offers a highly efficient and atom-economical approach. rsc.org For the morpholine component, redox-neutral protocols using inexpensive and safer reagents like ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols are being investigated. chemrxiv.org The goal is to devise a synthetic pathway that minimizes waste, avoids toxic solvents, and reduces energy consumption. Future research may explore one-pot syntheses that combine the formation of the morpholine ring and the nitration of the aromatic ring in a single, efficient process.
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Approach | Description | Potential Advantages |
| Catalyst-Free Michael Addition | The addition of a morpholine precursor to a suitable nitro-substituted aromatic substrate without the need for a catalyst. rsc.org | Reduced cost, simplified purification, and lower environmental impact. |
| Redox-Neutral Annulation | Formation of the morpholine ring from a 1,2-amino alcohol precursor using reagents like ethylene sulfate. chemrxiv.org | Avoids the use of harsh oxidizing or reducing agents. |
| One-Pot Synthesis | A sequential reaction in a single reactor where the morpholine ring is formed and the aromatic ring is nitrated without isolating intermediates. | Increased efficiency, reduced waste, and lower energy consumption. |
| Biocatalysis | The use of enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions. numberanalytics.com | High specificity, reduced by-products, and environmentally friendly. |
Integration of Advanced Spectroscopic Techniques with Computational Data for Comprehensive Characterization
A thorough understanding of the molecular structure and properties of this compound is crucial for its application. Future research will undoubtedly involve the integration of advanced spectroscopic techniques with computational methods for a comprehensive characterization.
Aromatic compounds exhibit characteristic signals in various spectroscopic analyses. fiveable.meopenstax.orgpressbooks.publibretexts.org For this compound, infrared (IR) spectroscopy would be expected to show characteristic C-H stretching of the aromatic ring around 3030 cm⁻¹ and peaks for the C=C stretching vibrations within the 1450 to 1600 cm⁻¹ range. openstax.orgpressbooks.pub The nitro group would also present distinct stretching frequencies.
Nuclear Magnetic Resonance (NMR) spectroscopy will be pivotal in elucidating the precise structure. The aromatic protons are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. openstax.orgpressbooks.pub The morpholine protons will have characteristic shifts in the aliphatic region. ¹³C NMR will complement this by identifying the chemical environments of all carbon atoms.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be employed to predict spectroscopic data. nih.gov By modeling the molecule, researchers can calculate theoretical IR and NMR spectra, which can then be compared with experimental data to confirm structural assignments and understand the electronic effects of the morpholino and nitro substituents on the benzaldehyde (B42025) core.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopic Technique | Predicted Feature | Information Gained |
| Infrared (IR) Spectroscopy | Aromatic C-H stretch (~3030 cm⁻¹), Aromatic C=C stretch (1450-1600 cm⁻¹), N-O stretch of nitro group. openstax.orgpressbooks.pub | Confirmation of the aromatic ring and the presence of the nitro functional group. |
| ¹H NMR Spectroscopy | Resonances for aromatic protons (6.5-8.0 ppm), aldehyde proton, and morpholine protons. openstax.orgpressbooks.pub | Elucidation of the proton environment and connectivity within the molecule. |
| ¹³C NMR Spectroscopy | Signals for aromatic carbons, the aldehyde carbonyl carbon, and the morpholine carbons. | Determination of the carbon skeleton and the electronic environment of each carbon atom. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. | Confirmation of the molecular formula and structural information based on fragmentation. |
Development of Multiscale Computational Models for Complex Chemical Phenomena
To predict the behavior of this compound in various environments, from its synthesis to its potential biological interactions, the development of multiscale computational models represents a significant future research direction. diva-portal.orgyoutube.comaau.dk These models bridge the gap between the quantum mechanical behavior of electrons and the macroscopic properties of the bulk material.
At the quantum mechanical level, DFT can be used to understand the electronic structure, reactivity, and spectroscopic properties of a single molecule of this compound. nih.gov This information can then be used to develop parameters for classical molecular dynamics (MD) simulations. MD simulations can, in turn, model the behavior of a large ensemble of these molecules, providing insights into properties like solubility, diffusion, and interactions with other molecules or materials.
For instance, multiscale modeling could be used to simulate the self-assembly of this compound molecules, predict their partitioning between different solvents, or model their interaction with a biological target. nih.gov This computational approach can guide experimental work by predicting the most promising avenues for research and reducing the need for extensive trial-and-error experimentation.
Exploration of this compound as a Versatile Chemical Probe for Molecular Mechanism Studies
The unique combination of a morpholine moiety and a nitroaromatic system in this compound suggests its potential as a versatile chemical probe for studying molecular mechanisms. The morpholine group is known to be a valuable pharmacophore and can be used to target specific cellular compartments, such as lysosomes. mdpi.comrsc.orge3s-conferences.org Nitroaromatic compounds, on the other hand, are known to have interesting photophysical properties and can act as quenchers in fluorescent systems. researchgate.netmdpi.comacs.org
Future research could explore the development of this compound-based fluorescent probes. By attaching a fluorophore to the molecule, it might be possible to create a "turn-on" or "turn-off" sensor for specific analytes or environmental conditions. For example, the nitro group could quench the fluorescence of a nearby fluorophore through photoinduced electron transfer (PET). nih.gov A change in the environment, such as pH or the presence of a specific ion or molecule, could disrupt this quenching, leading to a detectable change in fluorescence. nih.govacs.org
The morpholine group could serve to direct the probe to a particular subcellular location, allowing for the targeted study of biological processes. mdpi.comrsc.org This could open up applications in cell imaging and the investigation of disease states at the molecular level. The synthesis of derivatives of this compound with different fluorophores and targeting moieties will be a key step in realizing this potential.
Table 3: Potential Applications of this compound as a Chemical Probe
| Application Area | Proposed Mechanism | Potential Target |
| Fluorescent pH Sensing | Modulation of the PET process between the nitro group and a fluorophore by changes in pH. nih.gov | Acidic organelles like lysosomes. mdpi.comrsc.org |
| Ion Detection | Coordination of a specific ion altering the electronic properties and thus the fluorescence of a probe derivative. | Biologically relevant cations or anions. |
| Enzyme Activity Monitoring | Enzymatic modification of the probe leading to a change in its fluorescent properties. | Specific enzymes implicated in disease. |
| Targeted Drug Delivery | Use of the morpholine moiety for targeting, with the nitroaromatic portion potentially acting as a photoremovable protecting group. wikipedia.org | Specific cells or tissues. |
Q & A
Q. How can the compound’s nitro group be selectively reduced without affecting the morpholino moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
